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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-2-methylbenzonitrile, a key intermediate in pharmaceutical synthesis and materials

science. This document collates predicted and experimentally-derived data for Nuclear

Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,

and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the

replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy Data
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The predicted chemical shifts for 4-Hydroxy-2-
methylbenzonitrile in a deuterated solvent are presented below. These predictions are based

on established principles of substituent effects on aromatic rings.[1][2][3]
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H (aromatic, position

3)
6.8 - 7.0 Doublet ~2 Hz (meta coupling)

H (aromatic, position

5)
6.7 - 6.9 Doublet of Doublets

~8 Hz (ortho), ~2 Hz

(meta)

H (aromatic, position

6)
7.3 - 7.5 Doublet ~8 Hz (ortho coupling)

-OH (hydroxyl) 4.5 - 6.0 Broad Singlet -

-CH₃ (methyl) 2.2 - 2.4 Singlet -

¹³C NMR Spectroscopy Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The predicted chemical shifts for the carbon atoms in 4-Hydroxy-2-methylbenzonitrile are

detailed below, based on additive models for substituted benzenes.[4][5][6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C (aromatic, C1) 100 - 105

C (aromatic, C2) 140 - 145

C (aromatic, C3) 118 - 122

C (aromatic, C4) 158 - 162

C (aromatic, C5) 115 - 120

C (aromatic, C6) 133 - 138

-CN (nitrile) 117 - 120

-CH₃ (methyl) 19 - 22

Infrared (IR) Spectroscopy
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FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation. The characteristic vibrational frequencies for 4-Hydroxy-2-
methylbenzonitrile are predicted based on the known absorptions of phenols, aromatic

nitriles, and substituted benzenes.[7][8][9][10]

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H stretch (phenol) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (methyl) 2850 - 2960 Medium

C≡N stretch (nitrile) 2220 - 2260 Medium, Sharp

C=C stretch (aromatic) 1500 - 1600 Medium

C-O stretch (phenol) 1200 - 1260 Strong

C-H bend (out-of-plane) 800 - 900 Strong

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The molecular weight of 4-Hydroxy-2-methylbenzonitrile (C₈H₇NO) is 133.15 g/mol . The

predicted mass spectral data is presented below.[11]

Adduct Predicted m/z

[M+H]⁺ 134.06004

[M+Na]⁺ 156.04198

[M-H]⁻ 132.04548

[M]⁺ 133.05221

Common fragmentation patterns for aromatic nitriles involve the loss of HCN (m/z 27) and CN

(m/z 26).[12][13][14]
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-

specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 4-Hydroxy-2-methylbenzonitrile in

approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300

MHz or higher.

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single

lines for each unique carbon.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phasing, and baseline correction.

IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet

method is commonly used.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:
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Place the sample (ATR crystal or KBr pellet) in the sample holder of the FTIR

spectrometer.

Collect a background spectrum of the empty sample holder.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 1

mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[15]

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For ESI, both positive and negative ion modes can be explored.

For EI, a standard electron energy of 70 eV is typically used.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

small organic molecule like 4-Hydroxy-2-methylbenzonitrile.
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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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